3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol can be achieved through several methods:
Starting from Acetylthiophene: This method involves the reaction of acetylthiophene with formaldehyde and methylamine through a Mannich condensation reaction, followed by asymmetric reduction to yield the target compound.
Starting from Thiophene: Thiophene can be brominated and then reacted with a Grignard reagent to introduce the amino and hydroxyl groups.
Starting from Thiophenecarboxaldehyde: This method involves the condensation of thiophenecarboxaldehyde with methylamine and subsequent reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions followed by catalytic asymmetric reduction. The use of metal catalysts or enzymes for the reduction step is common to achieve high yields and enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or enzymatic reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Introduction of alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a different substitution pattern.
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: An enantiomer with different biological activity.
Uniqueness
3-Amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H15NOS |
---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(2-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(5-10)9(11)8-3-4-12-7(8)2/h3-4,6,9,11H,5,10H2,1-2H3 |
InChI-Schlüssel |
BPNTWWUXUZNGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.